molecular formula C8H11N3O5 B13001466 2-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione

2-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B13001466
M. Wt: 229.19 g/mol
InChI Key: MDYXMIBUOJQPHR-BFHQHQDPSA-N
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Description

2-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione is a complex organic compound that features a tetrahydrofuran ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves multi-step organic synthesis. The process may start with the preparation of the tetrahydrofuran ring, followed by the introduction of the triazine ring through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions such as temperature, pressure, and pH.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of triazine ring to form different derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione: Similar structure but with different substituents.

    1,2,4-Triazine derivatives: Compounds with variations in the triazine ring.

    Tetrahydrofuran derivatives: Compounds with modifications in the tetrahydrofuran ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11N3O5

Molecular Weight

229.19 g/mol

IUPAC Name

2-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C8H11N3O5/c12-3-5-4(13)1-7(16-5)11-8(15)10-6(14)2-9-11/h2,4-5,7,12-13H,1,3H2,(H,10,14,15)/t4-,5+,7-/m0/s1

InChI Key

MDYXMIBUOJQPHR-BFHQHQDPSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C(=O)NC(=O)C=N2)CO)O

Canonical SMILES

C1C(C(OC1N2C(=O)NC(=O)C=N2)CO)O

Origin of Product

United States

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